2-Chloro-5-nitronicotinic acid

Catalog No.
S1901600
CAS No.
42959-38-6
M.F
C6H3ClN2O4
M. Wt
202.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-nitronicotinic acid

CAS Number

42959-38-6

Product Name

2-Chloro-5-nitronicotinic acid

IUPAC Name

2-chloro-5-nitropyridine-3-carboxylic acid

Molecular Formula

C6H3ClN2O4

Molecular Weight

202.55 g/mol

InChI

InChI=1S/C6H3ClN2O4/c7-5-4(6(10)11)1-3(2-8-5)9(12)13/h1-2H,(H,10,11)

InChI Key

WOFZRBCITDVRON-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1C(=O)O)Cl)[N+](=O)[O-]

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)Cl)[N+](=O)[O-]

Proteomics Research:

One of the primary applications of 2-Chloro-5-nitronicotinic acid lies in the field of proteomics. This branch of science studies the structure and function of proteins within an organism. 2-Cl-5-NO2-Pyridine-3-carboxylic acid is used as a specific inhibitor of enzymes known as sirtuins. Sirtuins are a class of protein deacetylases, meaning they remove acetyl groups from other proteins. This process plays a crucial role in various cellular functions, including aging, metabolism, and stress response. By inhibiting sirtuins, researchers can study the impact of altered protein acetylation on these processes [1].

Here are some resources for further reading:

  • Santa Cruz Biotechnology - 2-Chloro-5-nitronicotinic acid [Supplier Information]:

2-Chloro-5-nitronicotinic acid is a derivative of nicotinic acid, characterized by the presence of a chlorine atom at the second position and a nitro group at the fifth position of the pyridine ring. Its molecular formula is C₈H₇ClN₂O₄, with a molar mass of approximately 230.61 g/mol . The compound is known for its unique chemical properties, which make it suitable for various organic synthesis reactions.

2-Chloro-5-nitronicotinic acid can participate in several organic reactions, including:

  • Aldol Reactions: This reaction involves the formation of carbon-carbon bonds and is essential in synthesizing larger molecules.
  • Michael Addition Reactions: This reaction allows for the addition of nucleophiles to α,β-unsaturated carbonyl compounds, facilitating the creation of complex structures .

These reactions highlight its versatility as a building block in organic chemistry.

Research indicates that 2-chloro-5-nitronicotinic acid exhibits various biological activities. It has been studied for potential pharmacological effects, including anti-inflammatory and antimicrobial properties. The presence of both the chlorine and nitro groups contributes to its biological interactions, making it a candidate for further investigation in medicinal chemistry.

Several methods exist for synthesizing 2-chloro-5-nitronicotinic acid:

  • Direct Nitration: Starting from nicotinic acid or its derivatives, nitration can be achieved using concentrated nitric acid in the presence of sulfuric acid to introduce the nitro group.
  • Chlorination: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position on the aromatic ring .

These methods can be optimized based on desired yields and purity levels.

2-Chloro-5-nitronicotinic acid finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs due to its biological activity.
  • Agricultural Chemicals: Its derivatives may be used in developing agrochemicals that enhance crop protection.
  • Organic Synthesis: The compound acts as a versatile building block for synthesizing more complex organic molecules .

Studies on the interactions of 2-chloro-5-nitronicotinic acid with biological systems are crucial for understanding its pharmacological potential. Investigations have shown that it may interact with various enzymes and receptors, influencing biochemical pathways relevant to disease processes. Further research is needed to elucidate these mechanisms fully.

Several compounds share structural similarities with 2-chloro-5-nitronicotinic acid. Here are some notable examples:

Compound NameSimilarity IndexKey Features
Methyl 2-chloro-5-nitronicotinate0.87Methyl ester derivative; used in similar reactions
2-Chloro-5-nitroisonicotinic acid0.84Contains an isonicotinic structure; slightly varied activity
2-Chloro-3-methyl-5-nitropyridine0.76Different substitution pattern; distinct reactivity
6-Hydroxy-5-nitronicotinic acid0.72Hydroxyl group introduces different polarity and reactivity
2-Chloro-3-nitroisonicotinic acid0.74Similar structure but different functional groups

These compounds illustrate the diversity within this chemical class while highlighting the unique characteristics of 2-chloro-5-nitronicotinic acid.

Atomic Composition and Molecular Formula

2-Chloro-5-nitronicotinic acid possesses the molecular formula C6H3ClN2O4 [1] [2] [3]. The compound has a molecular weight of 202.55 g/mol [1] [4] [5]. The structure consists of a pyridine ring substituted with three primary functional groups: a chlorine atom at position 2, a nitro group at position 5, and a carboxylic acid group at position 3 [6] [7]. The atomic composition includes six carbon atoms, three hydrogen atoms, one chlorine atom, two nitrogen atoms, and four oxygen atoms [1] [4] [8].

The International Union of Pure and Applied Chemistry name for this compound is 2-chloro-5-nitropyridine-3-carboxylic acid [1] [9] [5]. The simplified molecular input line entry system representation is C1=C(C=NC(=C1C(=O)O)Cl)N+[O-] [1] [10] [9]. The International Chemical Identifier is InChI=1S/C6H3ClN2O4/c7-5-4(6(10)11)1-3(2-8-5)9(12)13/h1-2H,(H,10,11) [1] [6] [8].

PropertyValueReference
Molecular FormulaC6H3ClN2O4 [1] [2] [3]
Molecular Weight202.55 g/mol [1] [4] [5]
Heavy Atom Count13 [1]
Hydrogen Bond Donor Count1 [1]
Hydrogen Bond Acceptor Count5 [1]
Rotatable Bond Count1 [1]
Exact Mass201.9781343 Da [1]
Monoisotopic Mass201.9781343 Da [1]

Bond Characteristics and Angles

The pyridine ring in 2-Chloro-5-nitronicotinic acid exhibits typical aromatic characteristics with bond angles approximately 120 degrees around the carbon and nitrogen atoms, indicating sp2 hybridization [11]. The nitrogen atom in the pyridine ring is sp2 hybridized, with its lone pair of electrons occupying an sp2 orbital in the plane of the ring rather than participating in the aromatic π-system [11] [12].

The carbon-chlorine bond length in similar chlorinated pyridine compounds has been reported to be approximately 1.81-1.84 Å [11]. The carbon-nitrogen bond in the pyridine ring is typically around 1.30 Å [11]. The carbonyl carbon-oxygen bond length in the carboxylic acid group is approximately 1.22 Å [11]. The nitro group exhibits characteristic nitrogen-oxygen bond lengths with the double bond character distributed between the two nitrogen-oxygen bonds due to resonance [13].

The topological polar surface area of the compound is 96 Ų [1], reflecting the polar nature of the nitro and carboxylic acid functional groups. The molecular complexity value is 229 [1], indicating a moderately complex structure with multiple functional groups that can participate in various chemical interactions.

Structural Isomers and Related Compounds

2-Chloro-5-nitronicotinic acid belongs to a family of substituted nicotinic acid derivatives. Several positional isomers exist based on the different positions of the chloro and nitro substituents on the pyridine ring. Related compounds include 5-nitronicotinic acid (CAS: 2047-49-6) with molecular formula C6H4N2O4 and molecular weight 168.109 g/mol [14], and 6-hydroxy-5-nitronicotinic acid (CAS: 6635-31-0) with molecular formula C6H4N2O5 [15].

The methyl ester derivative, 2-chloro-5-nitronicotinic acid methyl ester (CAS: 190271-88-6), has the molecular formula C7H5ClN2O4 and molecular weight 216.58 g/mol [16] [17] [18]. The ethyl ester variant (CAS: 151322-83-7) possesses the molecular formula C8H7ClN2O4 with a molecular weight of 230.61 g/mol [19] [7].

Conformational Analysis

The compound exhibits a planar molecular structure due to the aromatic nature of the pyridine ring and the coplanar arrangement of the substituents [11]. The carboxylic acid group is coplanar with the pyridine ring, allowing for extended conjugation between the carboxyl group and the aromatic system. The nitro group is also coplanar with the ring, enabling resonance interactions that contribute to the electron-withdrawing effect on the pyridine ring [13].

The dihedral angles in the structure indicate that the substituent groups maintain planarity with the pyridine ring, which is essential for optimal resonance interactions [11]. This planar configuration contributes to the compound's stability and influences its reactivity patterns, particularly in electrophilic and nucleophilic substitution reactions.

Physical Properties

Appearance and Organoleptic Properties

2-Chloro-5-nitronicotinic acid appears as a white to yellow solid at room temperature [4] [8] [5] [20]. The compound exists in crystalline form under standard conditions [4] [8]. The color variation from white to yellow can be attributed to the presence of the nitro group, which often imparts a slight yellow coloration to organic compounds due to its chromophoric nature.

Melting and Boiling Points

The melting point of 2-Chloro-5-nitronicotinic acid is reported to be 140-143°C [4] [8] [5] [20]. The predicted boiling point is 384.8 ± 42.0°C [4] [8], indicating significant thermal stability of the compound. These relatively high melting and boiling points are consistent with the presence of strong intermolecular hydrogen bonding from the carboxylic acid group and dipole-dipole interactions from the polar nitro and chloro substituents.

Physical PropertyValueReference
Melting Point140-143°C [4] [8] [5] [20]
Boiling Point (Predicted)384.8 ± 42.0°C [4] [8]
Flash Point186.5°C [8]
Vapor Pressure1.31 × 10⁻⁶ mmHg at 25°C [8]

Solubility Profile in Various Solvents

The solubility characteristics of 2-Chloro-5-nitronicotinic acid are influenced by its polar functional groups. The compound exhibits limited solubility in water due to the hydrophobic pyridine ring and the chloro substituent, while the carboxylic acid and nitro groups provide some polar character that enables dissolution in polar organic solvents [21].

Based on studies of related nicotinic acid derivatives, the compound shows enhanced solubility in polar aprotic solvents such as N,N-dimethylformamide and N-methyl pyrrolidone compared to alcohols and less polar solvents [21]. The presence of hydrogen bond acceptor sites (nitro and carboxyl oxygens) and a hydrogen bond donor site (carboxylic acid proton) influences the compound's interaction with various solvents through hydrogen bonding mechanisms.

Density and Physical State

The predicted density of 2-Chloro-5-nitronicotinic acid is 1.702 ± 0.06 g/cm³ [4] [8]. This relatively high density reflects the presence of the chlorine atom and the compact molecular structure. The compound exists as a solid at room temperature and standard atmospheric pressure [4] [8] [5].

The refractive index is reported as 1.637 [8], indicating moderate optical density consistent with the aromatic nature of the compound and the presence of electron-withdrawing substituents that affect the electronic polarizability of the molecule.

Crystalline Properties

2-Chloro-5-nitronicotinic acid exhibits moisture sensitivity [4] [8] [5] [20] [22], requiring storage under controlled humidity conditions. This sensitivity is attributed to the hygroscopic nature of the carboxylic acid group, which can form hydrogen bonds with water molecules. The recommended storage conditions are 2-8°C in a dry environment [8] [18].

The compound forms stable crystals that can be recrystallized from appropriate solvents such as ethanol [8]. The crystalline structure is stabilized by intermolecular hydrogen bonding between carboxylic acid groups of adjacent molecules, creating a three-dimensional network that contributes to the solid-state stability of the compound.

Chemical Properties

Acid-Base Behavior and pKa Values

2-Chloro-5-nitronicotinic acid exhibits pronounced acidic character with a predicted pKa value of 1.57 ± 0.10 [4] [8]. This low pKa value reflects the strong electron-withdrawing effects of both the nitro group and the chloro substituent, which stabilize the conjugate base through resonance and inductive effects. The nitro group at position 5 particularly enhances the acidity by delocalizing the negative charge in the carboxylate anion through resonance interactions with the pyridine ring .

The compound functions as a weak acid in aqueous solution, readily dissociating to form the corresponding carboxylate anion and hydronium ion. The acidity is significantly enhanced compared to unsubstituted nicotinic acid due to the combined electron-withdrawing effects of the substituents [12].

Chemical PropertyValueReference
pKa (Predicted)1.57 ± 0.10 [4] [8]
XLogP3-AA1.2 [1]
Formal Charge0 [1]

Reactivity of Functional Groups

The chemical reactivity of 2-Chloro-5-nitronicotinic acid is governed by the interplay of its three major functional groups. The carboxylic acid group can undergo typical carboxyl reactions including esterification, amide formation, and reduction to the corresponding alcohol. The compound readily forms esters under acidic conditions, as evidenced by the existence of methyl and ethyl ester derivatives [16] [19] [17] [18] [7].

The nitro group serves as a strong electron-withdrawing substituent and can be reduced to the corresponding amino group under appropriate conditions using reducing agents such as hydrogen gas with palladium catalysts . The nitro functionality also makes the compound susceptible to nucleophilic aromatic substitution at positions ortho and para to the nitro group.

The chloro substituent at position 2 can be displaced through nucleophilic aromatic substitution reactions, particularly in the presence of the electron-withdrawing nitro group which activates the pyridine ring toward nucleophilic attack [24] [12]. The reactivity of the chloro group is enhanced by the electron-deficient nature of the pyridine ring system.

Stability under Various Conditions

2-Chloro-5-nitronicotinic acid demonstrates good thermal stability up to its melting point of 140-143°C [4] [8] [5]. The compound is stable under normal atmospheric conditions but exhibits moisture sensitivity, requiring storage in dry conditions to prevent hydrolysis or other moisture-induced degradation [4] [8] [5] [20] [22].

The compound shows stability in acidic media but may undergo hydrolysis of the chloro substituent under strongly basic conditions at elevated temperatures. The nitro group provides additional stabilization to the molecule through resonance interactions with the pyridine ring, contributing to the overall chemical stability of the compound [25].

Electrochemical Properties

The electrochemical behavior of 2-Chloro-5-nitronicotinic acid is influenced by the presence of the nitro group, which can undergo reduction under appropriate electrochemical conditions. Studies on related nitro-substituted pyridine compounds indicate that the nitro group can be electrochemically reduced to form radical intermediates, which may subsequently undergo dimerization or further reduction depending on the experimental conditions [26].

The compound's electron-accepting ability is enhanced by the presence of both the nitro group and the pyridinium-like character of the substituted pyridine ring. The combination of electron-withdrawing substituents lowers the lowest unoccupied molecular orbital energy, making the compound a more effective electron acceptor [13].

Redox Behavior

The redox properties of 2-Chloro-5-nitronicotinic acid are primarily determined by the nitro functional group, which serves as the main redox-active center in the molecule. The nitro group can undergo reduction through multiple pathways, depending on the reaction conditions and reducing agents employed. Under mild reducing conditions, the nitro group may be reduced to a nitroso intermediate, while more vigorous conditions can lead to complete reduction to the corresponding amine .

The compound's oxidizing potential is enhanced by the electron-withdrawing effects of the chloro and nitro substituents, which stabilize reduced forms of the molecule. The pyridine nitrogen may also participate in redox processes under specific conditions, particularly in the presence of strong reducing agents or under electrochemical conditions [26] [13].

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory.;
H302 (97.56%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Chloro-5-nitronicotinic acid

Dates

Last modified: 08-16-2023

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